2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually purine derivatives and brominated aromatic compounds. The reaction conditions often include:
Solvents: Common solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound could be studied for its anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrially, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, polymerases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE apart is its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C16H16BrN5O3 |
---|---|
Molecular Weight |
406.23 g/mol |
IUPAC Name |
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrN5O3/c1-9-4-6-10(7-5-9)18-11(23)8-22-12-13(19-15(22)17)20(2)16(25)21(3)14(12)24/h4-7H,8H2,1-3H3,(H,18,23) |
InChI Key |
CXTSCMYUBIAVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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